1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525412
InChI: InChI=1S/C11H15N3.2ClH.H2O/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2;;;/h5-7H,3-4,12H2,1-2H3;2*1H;1H2
SMILES: CCC1=NC2=C(N1CC)C=CC(=C2)N.O.Cl.Cl
Molecular Formula: C11H19Cl2N3O
Molecular Weight: 280.19 g/mol

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13525412

Molecular Formula: C11H19Cl2N3O

Molecular Weight: 280.19 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate -

Specification

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19 g/mol
IUPAC Name 1,2-diethylbenzimidazol-5-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C11H15N3.2ClH.H2O/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2;;;/h5-7H,3-4,12H2,1-2H3;2*1H;1H2
Standard InChI Key GFKUSXJRXCEMJR-UHFFFAOYSA-N
SMILES CCC1=NC2=C(N1CC)C=CC(=C2)N.O.Cl.Cl
Canonical SMILES CCC1=NC2=C(N1CC)C=CC(=C2)N.O.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1,2-diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate is C₁₁H₁₉Cl₂N₃O, with a molecular weight of 280.19 g/mol. The IUPAC name delineates its structure: 1,2-diethylbenzimidazol-5-amine; hydrate; dihydrochloride. The benzimidazole core features a benzene ring fused to an imidazole moiety, with ethyl groups at the 1- and 2-positions and an amine substituent at the 5-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₉Cl₂N₃O
Molecular Weight280.19 g/mol
Salt FormDihydrochloride hydrate
SolubilityHighly soluble in polar solvents
StabilityHygroscopic; requires anhydrous storage

Synthesis and Chemical Reactivity

The synthesis of 1,2-diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate involves multi-step organic transformations. Initial steps typically involve the condensation of o-phenylenediamine derivatives with ethylating agents to introduce the 1,2-diethyl groups. Subsequent nitration and reduction yield the 5-amine substituent, followed by salt formation with hydrochloric acid. Key intermediates include alkylated benzimidazole precursors, which undergo functional group modifications to achieve the target structure.

The compound’s reactivity is influenced by its amine and imidazole functionalities. The 5-position amine participates in electrophilic substitution reactions, enabling further derivatization, while the protonated imidazole nitrogen in the dihydrochloride form enhances stability under acidic conditions.

Biological Activity and Mechanism of Action

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate exhibits potent inhibition of urokinase-type plasminogen activator (uPA), an enzyme critical for fibrinolysis and extracellular matrix degradation. By binding to uPA’s active site, the compound disrupts plasminogen activation, thereby modulating pathways associated with thrombosis and metastatic cancer progression.

Table 2: Biological Activity Profile

ParameterDetail
Target EnzymeUrokinase-type plasminogen activator
Inhibition MechanismCompetitive binding at catalytic site
Therapeutic PotentialAntithrombotic, anticancer applications

Applications in Medicinal Chemistry

This compound’s uPA inhibitory activity positions it as a candidate for:

  • Postoperative thrombosis prophylaxis: By preventing excessive fibrinolytic activity, it reduces clot formation risks.

  • Oncology: uPA overexpression correlates with tumor invasion; inhibition may suppress metastasis.

  • Heparin-induced thrombocytopenia (HIT) management: Alternative anticoagulant mechanisms avoid heparin-related complications.

Future Research Directions

Current investigations focus on optimizing pharmacokinetic properties, such as oral bioavailability and plasma half-life. Structural analogs with modified ethyl groups or alternative salt forms (e.g., maleate, citrate) are under exploration to enhance therapeutic efficacy. Collaborative efforts between academic and industrial laboratories aim to advance this compound into preclinical trials for thrombotic disorders.

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